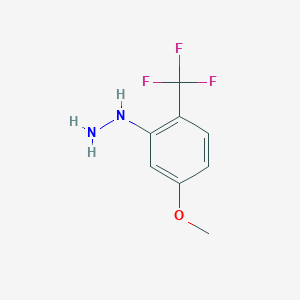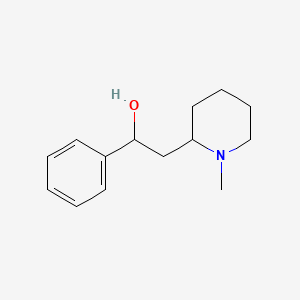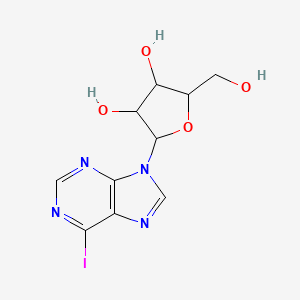![molecular formula C18H16N4O4 B13994470 N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline CAS No. 54321-60-7](/img/structure/B13994470.png)
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthalene ring substituted with dimethyl groups, an aniline moiety, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline typically involves the condensation of 1,1-dimethylnaphthalene-2-carbaldehyde with 2,4-dinitroaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitrobenzene
- **N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitrophenol
- **N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitrotoluene
Uniqueness
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline stands out due to its specific substitution pattern and the presence of both nitro and aniline groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
54321-60-7 |
|---|---|
Formule moléculaire |
C18H16N4O4 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
N-[(1,1-dimethylnaphthalen-2-ylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H16N4O4/c1-18(2)14-6-4-3-5-12(14)7-10-17(18)20-19-15-9-8-13(21(23)24)11-16(15)22(25)26/h3-11,19H,1-2H3 |
Clé InChI |
DEFKULOLDCXMRN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C31)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13994392.png)
![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)








![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)


